molecular formula C16H17ClF3N3O2S B10938341 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Cat. No.: B10938341
M. Wt: 407.8 g/mol
InChI Key: WYPXYTDGYAJQSJ-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the corresponding amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the pyrazole derivative with the sulfonamide derivative under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N~1~-{3-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Chloro-N~1~-{3-[5-cyclopropyl-3-(ethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-N~1~-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

Molecular Formula

C16H17ClF3N3O2S

Molecular Weight

407.8 g/mol

IUPAC Name

4-chloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide

InChI

InChI=1S/C16H17ClF3N3O2S/c17-12-4-6-13(7-5-12)26(24,25)21-8-1-9-23-14(11-2-3-11)10-15(22-23)16(18,19)20/h4-7,10-11,21H,1-3,8-9H2

InChI Key

WYPXYTDGYAJQSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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